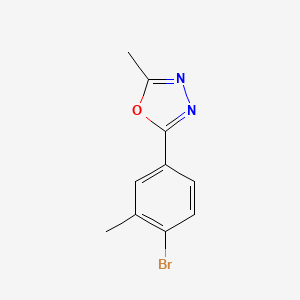

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and oxadiazole functional groups

Vorbereitungsmethoden

The synthesis of 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylbenzoic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Analyse Chemischer Reaktionen

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can react with amines to form corresponding amine derivatives.

Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It has shown promise as an antibacterial agent, particularly against drug-resistant strains of bacteria.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole can be compared with other similar compounds such as:

Methyl 4-bromo-3-methylbenzoate: This compound shares the bromine and methyl groups but lacks the oxadiazole ring.

(4-Bromo-3-methylphenyl)(methyl)sulphane: This compound contains a sulfur atom instead of the oxadiazole ring.

The presence of the oxadiazole ring in this compound imparts unique electronic properties and reactivity, making it distinct from these similar compounds.

Biologische Aktivität

2-(4-Bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Chemical Formula : C9H8BrN2O

- CAS Number : 148672-44-0

This oxadiazole derivative is part of a larger family known for their pharmacological significance.

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 μg/mL |

| This compound | Escherichia coli | 0.30 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. A review highlighted that derivatives of 1,3,4-oxadiazoles exhibit varying degrees of cytotoxicity against different cancer cell lines.

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| MCF-7 (breast cancer) | This compound | 15.63 |

| HeLa (cervical cancer) | Similar oxadiazole derivatives | 10.38 |

The compound's mechanism involves inducing apoptosis in cancer cells, as indicated by increased expression of pro-apoptotic proteins .

3. Anti-inflammatory Activity

Oxadiazole derivatives have shown promise in reducing inflammation. Studies suggest that compounds with similar structures can inhibit inflammatory pathways effectively.

Case Study : A recent study demonstrated that oxadiazoles could significantly reduce levels of pro-inflammatory cytokines in vitro.

4. Antioxidant Activity

The antioxidant properties of oxadiazoles are also noteworthy. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress.

Table of Antioxidant Activity :

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% at 100 μg/mL |

| Standard Antioxidant (Ascorbic Acid) | 95% at same concentration |

This suggests potential applications in preventing oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

2-(4-bromo-3-methylphenyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-13-12-7(2)14-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPNWDYEHCWNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN=C(O2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.